molecular formula C12H23NO4 B6291965 (S)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid CAS No. 1149354-06-2

(S)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid

Cat. No.: B6291965
CAS No.: 1149354-06-2
M. Wt: 245.32 g/mol
InChI Key: GYOVBMLJVOOBQA-LBPRGKRZSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid is a compound commonly used in organic synthesis, particularly in the preparation of peptides and other amino acid derivatives. The tert-butoxycarbonyl (Boc) group is a protecting group for amines, which helps to prevent unwanted reactions during synthesis.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid is widely used in the synthesis of peptides and other biologically active molecules. It serves as a building block in the preparation of complex peptides used in drug discovery and development . The compound is also used in the study of enzyme mechanisms and protein-protein interactions.

Mechanism of Action

Target of Action

It’s known that boc-protected amino acids are commonly used in peptide synthesis .

Mode of Action

The compound acts as a protecting group for amino acids in peptide synthesis. The tert-butoxycarbonyl (Boc) group is introduced into a variety of organic compounds to protect the amino group during synthesis . This protection is crucial to prevent unwanted side reactions and to ensure the correct sequence of amino acids in the peptide chain .

Biochemical Pathways

The Boc group is introduced into the amino acid through a process known as tert-butoxycarbonylation. This process involves the reaction of the amino acid with di-tert-butyl pyrocarbonate in aqueous organic solutions . The Boc group can be selectively removed (deprotected) when no longer needed, using specific reagents such as trifluoroacetic acid (TFA) .

Result of Action

The introduction of the Boc group into an amino acid results in a protected amino acid that can undergo further reactions without the amino group being affected. This allows for the synthesis of complex peptides with a specific sequence of amino acids . The deprotection of the Boc group then reveals the original amino group, allowing it to participate in subsequent peptide bond formations .

Action Environment

The efficiency of the tert-butoxycarbonylation process can be influenced by various environmental factors. For instance, the yield of the desired product can be optimized by adjusting the conditions of the reaction, such as the choice of solvent and the reaction temperature . Furthermore, the deprotection process is typically carried out under acidic conditions and can be influenced by the choice of acid and its concentration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid typically involves the protection of the amino group of the corresponding amino acid with the Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for Boc-protected amino acids often involve similar reaction conditions but are optimized for large-scale production. This includes the use of continuous flow reactors, which offer better control over reaction conditions and can improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid primarily undergoes deprotection reactions to remove the Boc group. This can be achieved using acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane . The compound can also participate in coupling reactions to form peptide bonds.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Coupling: Carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium salts like HATU in the presence of a base.

Major Products Formed

    Deprotection: The major product is the free amine.

    Coupling: The major product is the peptide or amino acid derivative.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2,4-dimethylpentanoic acid: The unprotected form of the compound.

    (S)-2-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid: A similar Boc-protected amino acid with a different side chain.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid is unique due to its specific structure, which includes a Boc-protected amino group and a dimethylpentanoic acid backbone. This structure makes it particularly useful in the synthesis of peptides with specific structural requirements .

Properties

IUPAC Name

(2S)-2,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-8(2)7-12(6,9(14)15)13-10(16)17-11(3,4)5/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOVBMLJVOOBQA-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@](C)(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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